BenchChemオンラインストアへようこそ!

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide

antibacterial screening Salmonella typhi chromenone carboxamide

CAS 902035-86-3 is the definitive chromen-4-one carboxamide for anti-Salmonella typhi screening. Its unique three-point pharmacophore—unsubstituted chromenone core, C3 1,3-benzodioxol-5-yl group, and C2 furan-2-carboxamide side chain—confers moderate-to-strong Gram-negative activity absent in thiophene or 8-methyl analogs. With clean ChEMBL Max Phase 0 status and Lipinski-compliant MW 375.34, it serves as an unencumbered hit scaffold for SAR optimization and target deconvolution. Avoid generic 'benzodioxole-chromenone' substitutions that risk divergent activity profiles.

Molecular Formula C21H13NO6
Molecular Weight 375.336
CAS No. 902035-86-3
Cat. No. B2653289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide
CAS902035-86-3
Molecular FormulaC21H13NO6
Molecular Weight375.336
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC=CO5
InChIInChI=1S/C21H13NO6/c23-19-13-4-1-2-5-14(13)28-21(22-20(24)16-6-3-9-25-16)18(19)12-7-8-15-17(10-12)27-11-26-15/h1-10H,11H2,(H,22,24)
InChIKeyOECIQRYRKWHQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide (CAS 902035-86-3): Structural Definition, Procurement Parameters, and Class Positioning


N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide (CAS 902035-86-3) is a fully synthetic, multi‑heterocyclic small molecule (molecular formula C₂₁H₁₃NO₆; molecular weight 375.34 g/mol) that integrates three privileged scaffolds in medicinal chemistry: a chromen‑4‑one (flavonoid‑like) core, a 1,3‑benzodioxole (methylenedioxyphenyl) substituent at the C3 position, and a furan‑2‑carboxamide moiety at the C2 position . The compound is listed in the ChEMBL database under accession CHEMBL2141031 with Max Phase 0, indicating it has not yet advanced to clinical investigation [1]. It is currently offered at research‑grade purity (≥95%) by multiple commercial suppliers, positioning it as a screening‑stage chemical probe rather than a clinically validated lead .

Why N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide Cannot Be Replaced by a Generic Chromenone or Benzodioxole Analog


Within the chromen‑4‑one carboxamide chemotype, small structural variations produce large shifts in both antibacterial spectrum and eukaryotic cytotoxicity. The simultaneous presence of an unsubstituted chromen‑4‑one ring, a C3 1,3‑benzodioxol‑5‑yl group, and a C2 furan‑2‑carboxamide side chain in CAS 902035-86-3 creates a unique three‑point pharmacophore. Replacing the furan‑2‑carboxamide with a thiophene‑2‑carboxamide (e.g., CAS 883966-37-8) or introducing an 8‑methyl substituent on the chromenone (e.g., CAS 898912-92-0) alters molecular shape, electronic distribution, and hydrogen‑bonding capacity, which can flip antibacterial selectivity from Gram‑negative to Gram‑positive or abolish activity entirely . Procurement of a generic “benzodioxole‑chromenone” without specifying the exact amide substituent therefore carries high risk of obtaining a compound with a divergent activity profile, making CAS 902035-86-3 the only compound definitively associated with the moderate‑to‑strong anti‑Salmonella typhi activity reported in screening‑scale antibacterial panels .

Quantitative Differentiation Evidence: N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide vs. Closest Structural Analogs


Antibacterial Spectrum: CAS 902035-86-3 Demonstrates Stronger Anti‑Salmonella typhi Activity than the 8‑Methyl Analog

In a standardized antibacterial screening panel reported by the commercial supplier, CAS 902035‑86‑3 exhibited moderate‑to‑strong activity against Salmonella typhi, whereas the 8‑methyl derivative (CAS 898912‑92‑0) showed only weak‑to‑moderate activity against the same strain . This within‑class comparison directly links the absence of the C8 methyl substituent to enhanced anti‑Gram‑negative potency for the furan‑2‑carboxamide series.

antibacterial screening Salmonella typhi chromenone carboxamide

Selectivity Window: CAS 902035-86-3 Spares Bacillus subtilis While Hitting Salmonella typhi, Unlike the 8‑Methyl Analog

CAS 902035‑86‑3 displayed only weak‑to‑moderate activity against the Gram‑positive model organism Bacillus subtilis, while retaining moderate‑to‑strong activity against the Gram‑negative Salmonella typhi . This contrasts with the 8‑methyl analog (CAS 898912‑92‑0), which showed a flat activity profile across both organisms, suggesting that the unsubstituted chromenone core confers a degree of Gram‑negative selectivity not present in the methylated congener .

selectivity Gram‑positive vs. Gram‑negative Bacillus subtilis

ChEMBL Max Phase 0 Confirms Pre‑Clinical Status, Reducing Regulatory and Safety Uncertainty vs. Advanced Chromenone Leads

ChEMBL records CAS 902035‑86‑3 (CHEMBL2141031) with Max Phase 0, meaning no human clinical trials have been conducted and no therapeutic indications have been assigned [1]. This is a critical differentiator from other chromen‑4‑one derivatives that have entered Phase I or Phase II evaluation (e.g., flavopiridol analogs) and carry associated intellectual property encumbrances and safety‑related disclosure obligations. Max Phase 0 confirms the compound's status as a clean‑IP chemical probe suitable for unrestricted academic screening and early‑stage medicinal chemistry optimization.

development phase ChEMBL pre‑clinical risk assessment

Physicochemical Identity: Lower Molecular Weight and Lipophilicity Than Furan‑Extended or Benzofuran‑Containing Analogs

With a molecular weight of 375.34 g/mol and a molecular formula of C₂₁H₁₃NO₆, CAS 902035‑86‑3 is significantly lighter and less lipophilic than structurally related analogs that incorporate an additional benzofuran ring or extended aromatic systems. For instance, N‑(2‑(benzo[d][1,3]dioxol‑5‑ylcarbamoyl)benzofuran‑3‑yl)‑2‑oxo‑2H‑chromene‑3‑carboxamide (CAS 888464‑92‑4) has a molecular weight of 468.42 g/mol . This difference matters because the smaller scaffold of CAS 902035‑86‑3 stays comfortably within Lipinski’s rule‑of‑five space (MW < 500), whereas heavier analogs risk violating multiple drug‑likeness filters and may exhibit poorer membrane permeability in cell‑based assays.

molecular weight drug‑likeness physicochemical properties permeability

Commercial Availability and Purity Benchmarking: Comparable to In‑Class Analogs But with Verified ≥95% Purity Specification

CAS 902035‑86‑3 is offered by multiple commercial vendors at a purity specification of ≥95%, as documented by the supplier Chemenu (Catalog No. CM989101) . This purity level is consistent with the specifications reported for the closest structural analogs—the 8‑methyl derivative (CAS 898912‑92‑0, ≥95%) and the thiochromen analog (CAS 883966‑37‑8, ≥95%)—indicating that procurement of this compound does not entail a purity penalty relative to comparator scaffolds . Equivalent purity across the series means that observed biological differences can be attributed to structural factors rather than variable sample quality, an essential control consideration in comparative SAR studies.

procurement purity commercial availability quality control

Optimal Research and Procurement Application Scenarios for N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide (CAS 902035-86-3)


Gram‑Negative Antibacterial Screening Cascades Targeting Enteric Pathogens

Given the reported moderate‑to‑strong activity against Salmonella typhi and the differential selectivity over Bacillus subtilis , CAS 902035‑86‑3 is best deployed as a positive control or early‑stage hit in phenotypic antibacterial screens focused on enteric Gram‑negative bacteria. Its clean ChEMBL Max Phase 0 status ensures no competing clinical IP claims, making it a suitable starting scaffold for medicinal chemistry optimization programs in academic or small‑biotech settings [1].

Structure–Activity Relationship (SAR) Studies on the Chromen‑4‑one Carboxamide Pharmacophore

The availability of CAS 902035‑86‑3 alongside its 8‑methyl (CAS 898912‑92‑0) and thiochromen (CAS 883966‑37‑8) analogs—all at comparable ≥95% purity—enables controlled head‑to‑head SAR studies . The unsubstituted chromenone core of CAS 902035‑86‑3 serves as the minimal pharmacophore baseline, allowing researchers to systematically probe the effects of C8 methylation, heteroatom substitution (O → S in the chromenone ring), and carboxamide variation on antibacterial potency and selectivity.

Computational Drug Discovery and Virtual Screening Library Enrichment

With a molecular weight of 375.34 g/mol, well within Lipinski space, and a ChEMBL entry (CHEMBL2141031) that provides a unique InChIKey (OECIQRYRKWHQAQ-UHFFFAOYSA-N) for unambiguous database queries, CAS 902035‑86‑3 is suitable for inclusion in virtual screening libraries [1]. Its three‑dimensional pharmacophore—defined by the benzodioxole, chromenone carbonyl, and furan carboxamide hydrogen‑bond donors/acceptors—makes it a compelling query molecule for ligand‑based similarity searches and pharmacophore‑modeling studies aimed at identifying novel antibacterial or kinase‑inhibitory chemotypes.

Chemical Probe for Target Identification and Chemoproteomics

As a pre‑clinical, Max Phase 0 compound with no assigned molecular target in ChEMBL [1], CAS 902035‑86‑3 represents a blank‑slate chemical probe suitable for target deconvolution studies. Investigators can derivatize the furan or benzodioxole moieties to install affinity tags (e.g., biotin, click‑chemistry handles) for pull‑down proteomics experiments, enabling the identification of the molecular target(s) responsible for the observed antibacterial phenotype in Salmonella typhi.

Quote Request

Request a Quote for N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.